molecular formula C9H7NO3 B2490105 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid CAS No. 1092285-24-9

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid

Cat. No.: B2490105
CAS No.: 1092285-24-9
M. Wt: 177.159
InChI Key: QRHLPARKJBIUDQ-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid is a pyridine derivative characterized by a propargyloxy group (-OCH₂C≡CH) at the 2-position and a carboxylic acid (-COOH) at the 3-position of the pyridine ring. Its structure combines the aromatic pyridine core with a reactive alkyne group and a polar carboxylic acid, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

2-prop-2-ynoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h1,3-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHLPARKJBIUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092285-24-9
Record name 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid
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Preparation Methods

The synthesis of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The structural analogs of 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituent Position Functional Groups Molecular Formula Key Applications/Properties References
This compound 2-OCH₂C≡CH, 3-COOH Propargyloxy, Carboxylic acid C₉H₇NO₃ Click chemistry, drug intermediates
Imazapic 2-(imidazolyl), 3-COOH Heterocyclic, Carboxylic acid C₁₄H₁₇N₃O₃ Herbicide (Clearfield® system)
6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid 6-NHCH₂C≡CH, 3-COOH Propargylamino, Carboxylic acid C₉H₈N₂O₂ Anti-mycobacterial activity
3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid 3-OCH₂CH=CH₂, 2-COOH Allyloxy, Carboxylic acid C₉H₉NO₃ Synthetic intermediate
2-(2-Phenylethyl)pyridine-3-carboxylic acid 2-CH₂CH₂Ph, 3-COOH Phenylethyl, Carboxylic acid C₁₄H₁₃NO₂ Lipophilic drug candidate

Key Observations :

  • Reactivity : The propargyloxy group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), absent in analogs like imazapic (imidazole-based) or allyloxy derivatives .
  • Acidity : Carboxylic acid at the 3-position (target compound) vs. 2-position (e.g., 3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid) alters hydrogen-bonding and solubility.

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances water solubility compared to non-polar analogs like 2-(2-phenylethyl)pyridine-3-carboxylic acid. Propargyloxy groups may reduce solubility due to hydrophobic effects .
  • Thermal Stability : Propargyl-containing compounds (e.g., target compound) are prone to polymerization under heat, whereas saturated analogs (e.g., phenylethyl derivatives) exhibit higher stability .

Crystallographic and Structural Insights

  • Hydrogen Bonding : The 3-carboxylic acid in the target compound forms strong intermolecular hydrogen bonds, as seen in 2-bromopyridine-3-carboxylic acid (), influencing crystal packing and melting points.
  • Molecular Packing : Bulky substituents (e.g., phenylethyl in ) disrupt planar stacking, reducing crystallinity compared to the target compound .

Biological Activity

2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid, also known as 4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its ability to interact with specific enzymes and receptors suggests potential modulation of various metabolic pathways, making it a candidate for further investigation in drug development.

Key Biological Activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Activity : Studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and modulating signaling pathways associated with cell proliferation.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to the inhibition or activation of these targets, thereby influencing metabolic pathways.

Enzyme Interaction

The compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal metabolic processes, which is particularly relevant in cancer and infectious diseases.

Case Studies

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibited IC50 values ranging from 0.87 μM to 12.91 μM against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • The compound was shown to increase caspase 9 levels in treated cells, indicating an apoptotic mechanism .
  • Antimicrobial Efficacy :
    • The compound was tested against multiple bacterial strains, demonstrating significant inhibition at concentrations below 10 μM, suggesting a strong antimicrobial potential .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (μM)Notes
5-FluorouracilAnticancer17.02 (MCF-7)Standard chemotherapy agent
Compound AAntimicrobial<10Effective against resistant strains
Compound BAnticancer11.73 (MDA-MB-231)Comparable efficacy to tested standards

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials : Pyridine derivatives and propargyl alcohol.
  • Reagents : Catalysts such as bases or acids may be employed to facilitate the reaction.
  • Purification : Techniques like recrystallization or chromatography are used to obtain high-purity compounds for biological testing.

In industrial settings, continuous flow processes may enhance efficiency and yield during synthesis .

Q & A

Basic: What are the common synthetic routes for 2-(Prop-2-yn-1-yloxy)pyridine-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Substitution reactions : Alkyl halides or acyl chlorides can introduce the propargyloxy group (prop-2-yn-1-yloxy) at the pyridine ring’s 2-position .
  • Oxidation/Reduction : Potassium permanganate or chromium trioxide may oxidize intermediates, while sodium borohydride could reduce specific functional groups during synthesis .
  • Carboxylic Acid Formation : Hydrolysis of esters or nitriles using acidic/basic conditions to yield the final carboxylic acid moiety .

Methodological Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity during substitution. Monitor reaction progress via TLC or HPLC .

Advanced: How can researchers address challenges in optimizing the yield of this compound synthesis?

Key challenges include competing side reactions (e.g., over-oxidation) and purification difficulties due to polar intermediates. Strategies:

  • Protecting Groups : Temporarily protect the carboxylic acid or propargyloxy group to prevent undesired reactivity .
  • Catalytic Systems : Use transition-metal catalysts (e.g., Cu(I)) to enhance regioselectivity in propargyloxy substitution .
  • Chromatography : Employ reverse-phase HPLC for high-purity isolation, especially if the compound exhibits hygroscopicity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the propargyloxy group (δ ~4.5 ppm for OCH2_2C≡CH) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 206.20 for C10_{10}H10_{10}N2_2O3_3) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2100 cm1^{-1}) stretches .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural configuration?

Single-crystal X-ray diffraction provides definitive proof of:

  • Regiochemistry : Confirms substitution at the pyridine 2-position and propargyloxy orientation .
  • Hydrogen Bonding : Reveals intermolecular interactions (e.g., carboxylic acid dimerization) influencing crystal packing .
    Protocol : Use SHELX programs for structure solution and refinement. Apply multi-scan absorption corrections (e.g., SADABS) for accurate data .

Basic: What biological activities have been reported for structurally similar pyridine-carboxylic acid derivatives?

Analogous compounds exhibit:

  • Enzyme Inhibition : Interaction with kinases or proteases via the pyridine ring’s electron-deficient π-system .
  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis mediated by the carboxylic acid group .
    Note : Validate activity via enzyme assays (e.g., IC50_{50} determination) and microbial susceptibility testing .

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous), or cell lines .
  • Structural Analogues : Subtle differences in substituents (e.g., methyl vs. propargyloxy groups) alter target binding .
    Resolution : Perform comparative SAR studies using a congeneric series under standardized assay protocols .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Wear nitrile gloves and eye protection to avoid irritation from carboxylic acid or alkyne groups .
  • Ventilation : Use fume hoods to minimize inhalation of fine particulates .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent moisture absorption .

Advanced: How can computational methods aid in predicting reactivity or stability?

  • DFT Calculations : Model transition states for propargyloxy substitution to predict regiochemical outcomes .
  • Molecular Dynamics : Simulate hydrolysis pathways of the ester precursor under acidic/basic conditions .
    Tools : Gaussian or ORCA for quantum mechanics; AMBER for solvation dynamics .

Basic: What are the key applications in medicinal chemistry?

  • Prodrug Design : The carboxylic acid group facilitates conjugation with bioactive moieties (e.g., peptides) .
  • Metal Coordination : Acts as a ligand for catalytic metal centers in metalloenzyme inhibitors .

Advanced: How does the propargyloxy group influence the compound’s physicochemical properties?

  • Lipophilicity : The alkyne increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Propargyloxy groups are prone to oxidative degradation; stabilize via formulation with antioxidants .

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